molecular formula C16H17NO2 B5250005 (3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone CAS No. 3692-69-1

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone

Cat. No.: B5250005
CAS No.: 3692-69-1
M. Wt: 255.31 g/mol
InChI Key: SWULXLRLSMCRQM-UHFFFAOYSA-N
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Description

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol This compound features a naphthalene ring substituted with a hydroxyl group at the 3-position and a piperidinyl group at the 2-position

Future Directions

Piperidines and their derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . The development of new synthesis methods and the discovery of new potential drugs containing piperidine moiety are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 3-hydroxy-2-naphthoic acid with piperidine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or naphthaldehydes.

    Reduction: Formation of naphthols or naphthylamines.

    Substitution: Formation of naphthyl halides or alkylated naphthalenes.

Scientific Research Applications

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the naphthalene ring and the presence of the piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-11-13-7-3-2-6-12(13)10-14(15)16(19)17-8-4-1-5-9-17/h2-3,6-7,10-11,18H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWULXLRLSMCRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284411
Record name (3-hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3692-69-1
Record name (3-Hydroxy-2-naphthalenyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3692-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003692691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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